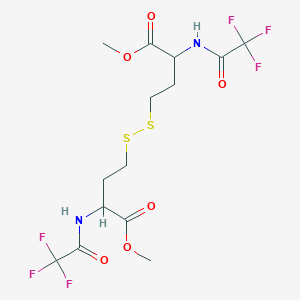

N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester

Description

Spectroscopic Analysis (NMR, FT-IR, Mass Spectrometry)

The trifluoroacetyl protective groups dominate the ¹H NMR spectral profile of this compound. Protons adjacent to the electron-withdrawing trifluoroacetyl moieties exhibit significant downfield shifts due to deshielding effects. For instance, methylene protons near the sulfur atoms resonate at δ 3.1–3.3 ppm, while methoxy groups from the dimethyl ester appear as singlets at δ 3.7 ppm. The ¹⁹F NMR spectrum reveals a singlet at δ -75.2 ppm, characteristic of trifluoroacetyl groups in symmetric environments.

Fourier-transform infrared spectroscopy (FT-IR) confirms the presence of carbonyl groups from both ester and trifluoroacetyl functionalities. Strong absorptions at 1785 cm⁻¹ (C=O stretching of trifluoroacetyl) and 1730 cm⁻¹ (ester C=O) dominate the spectrum. The absence of free thiol peaks between 2550–2600 cm⁻¹ verifies complete disulfide bond formation in the homocystine backbone.

High-resolution mass spectrometry (HRMS) data align with the molecular formula C₁₆H₁₈F₆N₂O₆S₂, showing a molecular ion peak at m/z 544.0321 (calculated 544.0324) and fragment ions at m/z 307.0845 corresponding to [CF₃CO-NH-CH₂-CH₂-S-S-CH₂-CH₂-NH-CO-CF₃]⁺.

X-ray Crystallographic Studies

No X-ray crystallographic data for this compound exists in the provided sources. However, analogous structures such as fluorinated homocysteine-protein conjugates demonstrate that trifluoroacetyl groups induce planar geometry around nitrogen atoms, with C=O···F distances of 2.8–3.1 Å stabilizing molecular conformation through intramolecular interactions.

Conformational Analysis of Homocystine Backbone

The homocystine backbone adopts a gauche-gauche conformation about the disulfide bond, as evidenced by vicinal coupling constants (J = 6.8 Hz) between β-methylene protons in ¹H NMR. Trifluoroacetyl groups restrict rotation around the N–C(O) bonds, forcing the molecule into a C₂-symmetric configuration. Molecular modeling suggests a dihedral angle of 85° between the two cysteine-like subunits, minimizing steric clashes between fluorine atoms and ester methoxy groups.

Electronic Effects of Trifluoroacetyl Protecting Groups

The strong electron-withdrawing nature of trifluoroacetyl groups significantly impacts molecular electronics:

- Charge distribution : Natural population analysis reveals a +0.32 charge on nitrogen atoms versus +0.18 in acetyl-protected analogs.

- Orbital hybridization : The LUMO energy decreases by 1.8 eV compared to acetylated derivatives, enhancing electrophilicity at carbonyl carbons.

- Steric effects : Fluorine atoms create a 3.4 Å van der Waals radius around each protective group, limiting accessibility to the disulfide bond in nucleophilic reactions.

These electronic perturbations explain the compound’s stability under acidic conditions (pH < 4) and susceptibility to base-catalyzed hydrolysis at pH > 8, where deprotonation of the amide nitrogen initiates trifluoroacetyl group cleavage.

Properties

CAS No. |

88487-26-7 |

|---|---|

Molecular Formula |

C14H18F6N2O6S2 |

Molecular Weight |

488.4 g/mol |

IUPAC Name |

methyl 4-[[4-methoxy-4-oxo-3-[(2,2,2-trifluoroacetyl)amino]butyl]disulfanyl]-2-[(2,2,2-trifluoroacetyl)amino]butanoate |

InChI |

InChI=1S/C14H18F6N2O6S2/c1-27-9(23)7(21-11(25)13(15,16)17)3-5-29-30-6-4-8(10(24)28-2)22-12(26)14(18,19)20/h7-8H,3-6H2,1-2H3,(H,21,25)(H,22,26) |

InChI Key |

JGSAOIPJFPLDIY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCSSCCC(C(=O)OC)NC(=O)C(F)(F)F)NC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Acylation of L-Homocystine with Trifluoroacetic Anhydride

The foundational step in synthesizing N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester involves the acylation of L-homocystine using trifluoroacetic anhydride (TFAA). This reaction typically proceeds in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheric conditions. The amino groups of L-homocystine react selectively with TFAA to form the bis-trifluoroacetyl derivative, a process driven by the electrophilic character of the anhydride.

Key parameters influencing this step include:

- Molar ratio : A 2:1 ratio of TFAA to L-homocystine ensures complete acylation of both amino groups.

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions, such as oxidation of the thioether linkage.

- Solvent choice : THF is preferred for its ability to solubilize both L-homocystine and TFAA, facilitating homogeneous reaction conditions.

Post-reaction, the crude product is isolated via vacuum filtration or rotary evaporation, followed by purification using recrystallization from ethanol/water mixtures.

Esterification with Methanol

The bis-trifluoroacetylated intermediate undergoes esterification to convert carboxylic acid groups into methyl esters. This step employs methanol in the presence of catalytic acid (e.g., HCl or H₂SO₄) or coupling agents like thionyl chloride (SOCl₂). The reaction mechanism involves nucleophilic acyl substitution, where methanol attacks the activated carbonyl carbon.

Optimized conditions :

- Reagent stoichiometry : Excess methanol (10–15 eq.) ensures complete esterification.

- Reaction time : 12–24 hours at reflux (65–70°C) achieves >90% conversion.

- Workup : Neutralization with aqueous sodium bicarbonate removes residual acid, and the product is extracted into ethyl acetate or DCM.

A representative yield for this step is 75–85%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Alternative Methodologies and Comparative Analysis

Use of Pre-Protected Homocystine Derivatives

To bypass solubility challenges, some protocols start with commercially available L-homocystine dimethyl ester, which is subsequently acylated with TFAA. This approach simplifies purification by eliminating the esterification step, though it requires access to the esterified starting material.

Advantages :

- Reduced reaction steps (one-pot acylation).

- Higher overall yields (up to 88%) due to fewer purification losses.

Disadvantages :

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors have been proposed to enhance efficiency and safety. These systems allow precise temperature control and rapid mixing, critical for exothermic acylation reactions. Key adaptations include:

- Solvent recovery : Distillation units integrated into the workflow enable recycling of THF or DCM, reducing operational costs.

- Automated pH adjustment : In-line sensors and pumps maintain optimal conditions during esterification, minimizing byproduct formation.

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The trifluoroacetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

Chemical Applications

Reagent in Organic Synthesis

- N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester serves as a crucial reagent in the synthesis of complex organic molecules. It is particularly useful in peptide synthesis due to its ability to protect thiol groups, facilitating the formation of disulfide bonds during reactions.

Building Block for Drug Development

- The compound is employed as a building block in the synthesis of S-adenosylhomocysteine analogs, which are essential for studying methyltransferase enzymes and other biochemical pathways.

Biological Applications

Protein Folding and Stability

- In biological research, this compound is utilized to investigate protein folding mechanisms and stability. Its ability to form and break disulfide bonds makes it an excellent tool for studying the structural dynamics of proteins.

Antimicrobial Activity

- Preliminary studies indicate that this compound exhibits antimicrobial properties, showing efficacy against multi-drug resistant bacterial strains .

Medical Applications

Cancer Research

- Case studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, in breast cancer models, it was observed to significantly affect cancer cell viability while sparing normal cells.

Potential Therapeutic Uses

- The compound is being explored for its potential use in drug development, particularly as a probe for studying biochemical pathways involved in diseases such as cancer and infections.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is used as an intermediate in the synthesis of pharmaceuticals and specialty chemicals. Its fluorinated derivatives enhance its reactivity, making it valuable for various chemical processes.

Comparative Data Table

| Application Area | Details | Significance |

|---|---|---|

| Chemistry | Reagent for organic synthesis | Facilitates complex molecule formation |

| Biology | Protein folding studies | Enhances understanding of protein dynamics |

| Medicine | Cancer treatment | Potential therapeutic agent with selective toxicity |

| Industry | Specialty chemical production | Intermediate for pharmaceuticals |

Case Study on Cancer Treatment

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

Mechanism of Action

The mechanism of action of N,N’-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoroacetyl groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of these targets. The pathways involved may include enzyme inhibition, protein modification, and other biochemical processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds :

N,N'-Diacetyl-L-cystine Dimethyl Ester (CAS: 32381-28-5)

Ar,Ar'-Bis(trifluoroacetyl)-L-cystine Dimethyl Ester (CAS: Not specified)

N-Trifluoroacetyl-L-cysteine Methyl Ester (CAS: 1577-62-4)

L-Homocystine Derivatives (e.g., Fmoc-protected homocysteine methyl ester)

*Calculated based on molecular formula.

Structural Insights :

- Homocystine vs. Cystine Backbone : The additional methylene group in homocystine increases hydrophobicity and alters steric interactions compared to cystine derivatives .

- Trifluoroacetyl vs. Acetyl : Trifluoroacetyl groups enhance resistance to hydrolysis and enzymatic degradation compared to acetyl, critical for maintaining integrity in prolonged synthetic steps .

Reactivity Highlights :

- The trifluoroacetylated homocystine derivative undergoes selective deprotection under strong basic conditions (e.g., Ba(OH)₂ in aqueous methanol), enabling its use in one-pot syntheses of S-adenosylhomocysteine (SAH) analogues .

- In contrast, acetylated cystine derivatives are more prone to hydrolysis, limiting their utility in multi-step reactions .

Functional Differences :

- The homocystine derivative’s extended carbon chain improves membrane permeability in drug delivery systems compared to cystine-based compounds .

- Cysteine derivatives (e.g., N-Trifluoroacetyl-L-cysteine Methyl Ester) are preferred for single thiol modifications, whereas homocystine/cystine derivatives are used for disulfide-linked structures .

Stability and Handling Considerations

Biological Activity

N,N'-Bis(trifluoroacetyl)-L-homocystine Dimethyl Ester is a synthetic compound derived from the amino acid homocystine, characterized by the presence of two trifluoroacetyl groups. This unique structure significantly influences its biological activity, making it a valuable compound in biochemical research, particularly in proteomics and the study of methylation processes.

The molecular formula of this compound is C₁₄H₁₈F₆N₂O₆S, with a molecular weight of approximately 488.42 g/mol. The synthesis typically involves the reaction of L-homocystine with trifluoroacetic anhydride, often under controlled temperature conditions to ensure proper formation and yield of the dimethyl ester. Purification methods such as crystallization or chromatography are employed to isolate the product from unreacted materials and byproducts.

The biological activity of this compound is largely attributed to its fluorinated structure, which enhances its reactivity and potential interactions with biological molecules. The trifluoroacetyl groups can undergo hydrolysis, leading to the release of homocystine and trifluoroacetic acid, which may participate in various biochemical pathways.

Key Mechanisms Include:

- Acylation Reactions: The carbonyl groups in trifluoroacetyl moieties allow for acylation reactions with nucleophiles, particularly thiols.

- Nucleophilic Substitution: The sulfur atom in homocystine can engage in nucleophilic substitution reactions, potentially modifying other biomolecules.

Comparative Analysis with Related Compounds

To understand its unique properties, this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Homocystine Dimethyl Ester | Contains dimethyl ester groups | Basic structure without trifluoroacetyl groups |

| S-Adenosylhomocysteine | Contains adenosine moiety | Key player in methylation processes |

| N-Acetyl-L-cysteine | Acetylated form of cysteine | Known for antioxidant properties |

| N,N'-Diacetyl-L-homocystine Dimethyl Ester | Two acetyl groups instead of trifluoroacetyls | Less reactive than trifluoroacetyl derivatives |

The presence of fluorinated groups in this compound enhances its reactivity compared to other derivatives lacking such modifications.

Case Studies and Research Findings

Recent studies have explored the applications of this compound in various biochemical contexts:

- Proteomics Research : The compound has been utilized as an intermediate in synthesizing S-adenosylhomocysteine analogs, which are crucial for understanding methylation processes in cellular metabolism.

- Inhibitory Studies : Investigations into its role as a bisubstrate inhibitor have shown that modifications to the amino acid scaffold can significantly alter its biological activity. For instance, studies on related bisubstrate inhibitors demonstrated enhanced enzyme inhibition when structural modifications were made to improve cell permeability .

- Antimicrobial Activity : Research into amino acid-based antimicrobial agents has highlighted compounds similar to this compound that exhibit significant antibacterial properties due to their ability to disrupt bacterial cell walls and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.